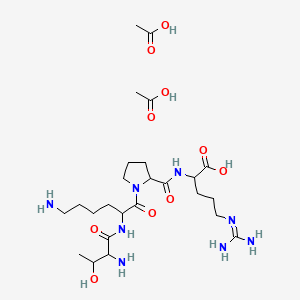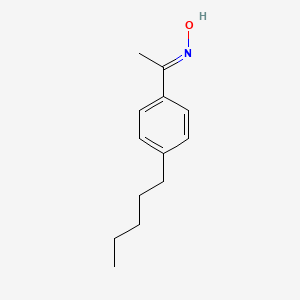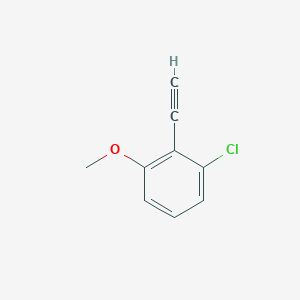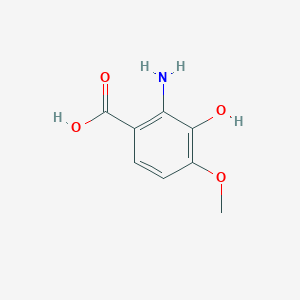
Tuftsin acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuftsin acetate salt is a synthetic derivative of tuftsin, a natural tetrapeptide composed of threonine, lysine, proline, and arginine. Tuftsin is known for its immunostimulatory properties, particularly in enhancing the phagocytic activity of macrophages and neutrophils . The acetate salt form is often used to increase the stability and solubility of the peptide for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tuftsin acetate salt can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and acetylation to form the acetate salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .
Analyse Des Réactions Chimiques
Types of Reactions: Tuftsin acetate salt undergoes various chemical reactions, including:
Oxidation: Tuftsin can be oxidized to form disulfide bonds, which may affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide’s original structure.
Substitution: Amino acid residues in tuftsin can be substituted with other residues to create analogs with modified properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reactions: Use of specific amino acid derivatives and coupling reagents.
Major Products:
Oxidized tuftsin: Contains disulfide bonds.
Reduced tuftsin: Restores the original peptide structure.
Tuftsin analogs: Modified peptides with altered biological activities.
Applications De Recherche Scientifique
Tuftsin acetate salt has a wide range of applications in scientific research:
Immunology: Enhances phagocytic activity of macrophages and neutrophils, making it useful in studying immune responses.
Infectious Diseases: Investigated as a potential therapeutic agent against infections, including SARS-CoV-2, due to its ability to bind to receptors like ACE2 and NRP1.
Cancer Research: Explored for its tumoricidal properties and ability to stimulate immune cells to target cancer cells.
Drug Delivery: Used in the development of targeted drug delivery systems, particularly for macrophage-specific delivery.
Mécanisme D'action
Tuftsin acetate salt exerts its effects primarily through its interaction with phagocytic cells. The peptide binds to specific receptors on the surface of macrophages and neutrophils, enhancing their phagocytic activity. This leads to increased uptake and destruction of pathogens and tumor cells . In the context of SARS-CoV-2, tuftsin binds to ACE2 and NRP1 receptors, preventing the virus from entering host cells .
Comparaison Avec Des Composés Similaires
Thr-Lys-Pro-Pro-Arg: An analog of tuftsin that inhibits its activity.
Rifampicin-bearing liposomes: Used in combination with tuftsin for enhanced treatment of tuberculosis.
Amphotericin B-bearing liposomes: Used with tuftsin for treating aspergillosis.
Uniqueness: Tuftsin acetate salt is unique due to its specific immunostimulatory properties and ability to enhance phagocytic activity. Its role in targeting specific receptors like ACE2 and NRP1 also sets it apart from other peptides .
Propriétés
IUPAC Name |
acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIURIAYCWLLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N8O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)




![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)


